

An In-depth Technical Guide to the Post-Translational Modifications of SPD-2

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Compound of Interest

Compound Name: **SPD-2**

Cat. No.: **B15571679**

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Introduction

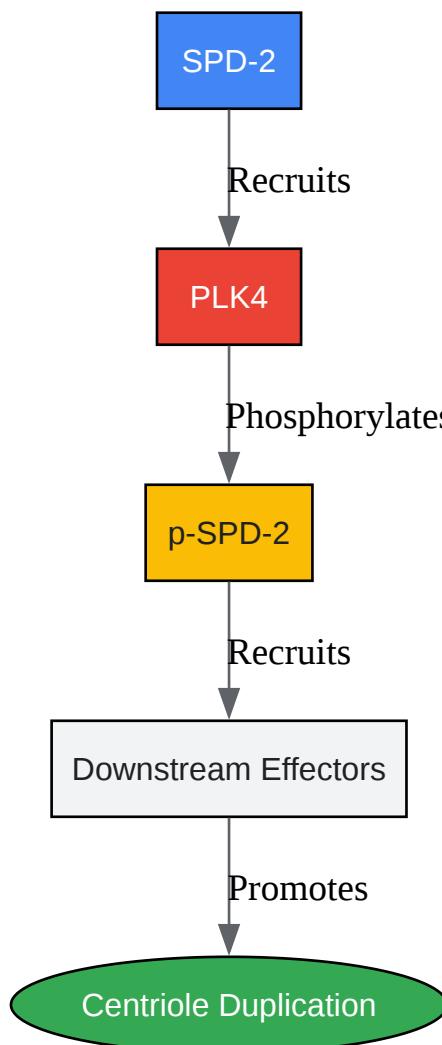
Spindle-defective protein 2 (**SPD-2**), and its human ortholog Cep192, is a crucial centrosomal protein that plays a pivotal role in the orchestration of cell division.[1] Its functions are fundamental to centriole duplication and mitotic spindle formation, processes that are tightly regulated to ensure genomic stability. Aberrations in these processes are hallmarks of diseases such as cancer. The functional versatility of **SPD-2** is intricately controlled by a series of post-translational modifications (PTMs), which modulate its stability, subcellular localization, and interactions with other proteins. This technical guide provides a comprehensive overview of the current understanding of **SPD-2** PTMs, with a focus on phosphorylation and ubiquitination, while also exploring the potential for SUMOylation. We will delve into the key enzymes involved, summarize available quantitative data, and provide detailed experimental protocols for the investigation of these modifications.

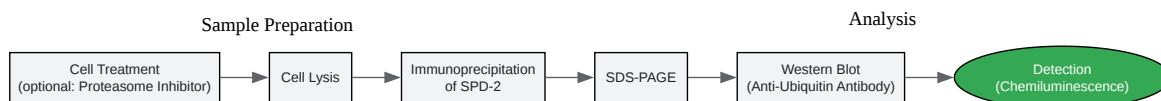
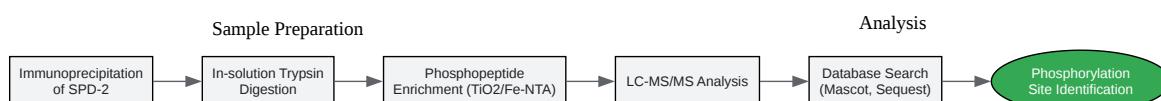
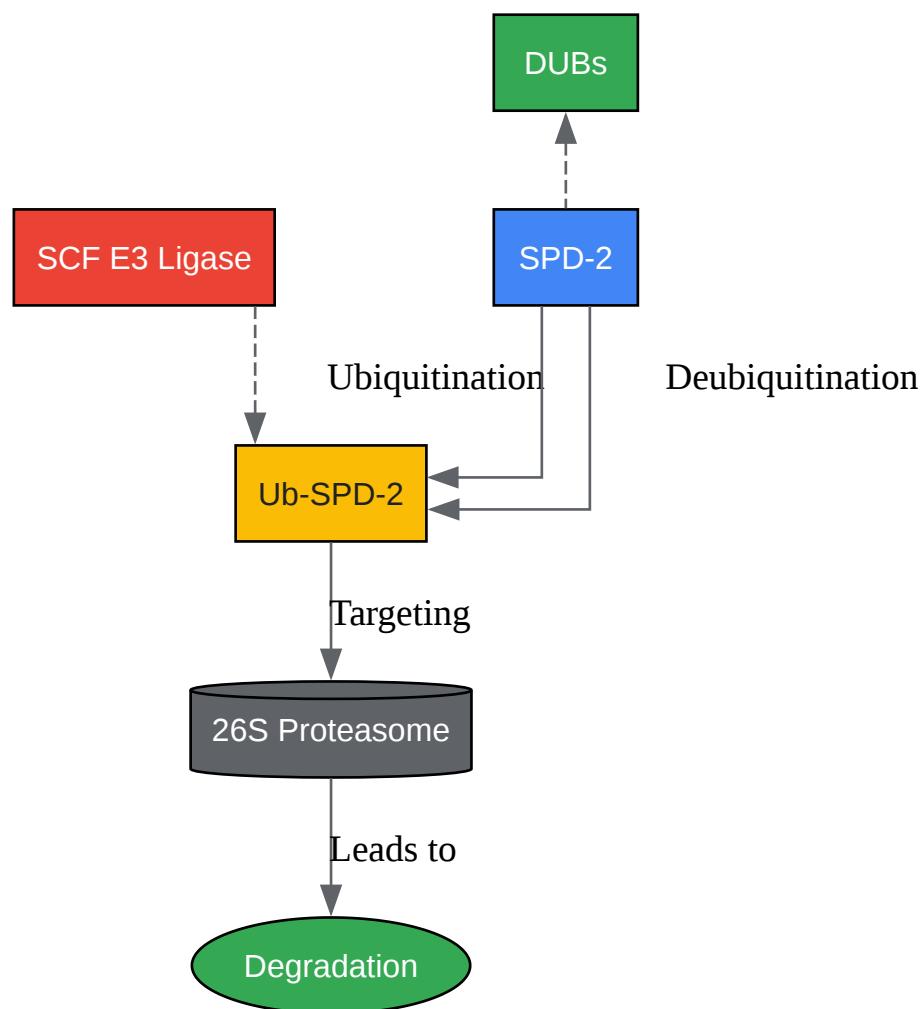
Phosphorylation: A Key Regulator of SPD-2 Function

Phosphorylation is a primary mechanism for regulating **SPD-2**'s role in centriole duplication and pericentriolar material (PCM) recruitment. The Polo-like kinase 4 (PLK4) has been identified as a key kinase that directly interacts with and phosphorylates **SPD-2**/Cep192, initiating the cascade of events leading to the formation of a new procentriole.[1]

Signaling Pathway

The recruitment of PLK4 to the centriole, a critical step for initiating its duplication, is mediated by **SPD-2**. Subsequently, PLK4 likely phosphorylates **SPD-2**, creating docking sites for other downstream effectors and driving the assembly of the new procentriole. This positive feedback loop ensures the timely and controlled duplication of centrioles.





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References

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